molecular formula C11H9NO4 B11883949 4H-1-Benzopyran-2-carboxamide, 7-methoxy-4-oxo- CAS No. 33544-13-7

4H-1-Benzopyran-2-carboxamide, 7-methoxy-4-oxo-

Cat. No.: B11883949
CAS No.: 33544-13-7
M. Wt: 219.19 g/mol
InChI Key: VDPPPVMTEAHVLI-UHFFFAOYSA-N
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Description

7-methoxy-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromone family, which is a group of benzopyran compounds. Chromones are known for their diverse biological activities and are commonly found in nature, especially in plants. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the formation of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This intermediate is then converted to the corresponding carboxylic acid, followed by amidation to yield the final product .

  • Step 1: Formation of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

      Reagents: Acetophenone, ethyl chloroformate, and a base such as sodium ethoxide.

      Conditions: The reaction is typically carried out under reflux conditions.

      Yield: Approximately 70-80%.

  • Step 2: Conversion to Carboxylic Acid

      Reagents: Hydrochloric acid.

      Conditions: Acidic hydrolysis.

      Yield: Approximately 80-90%.

  • Step 3: Amidation

      Reagents: Ammonia or an amine.

      Conditions: The reaction is carried out under mild conditions.

      Yield: Approximately 60-75%.

Industrial Production Methods

Industrial production methods for 7-methoxy-4-oxo-4H-chromene-2-carboxamide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and advanced purification methods like flash column chromatography are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the chromone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles like amines and thiols.

Major Products Formed

Scientific Research Applications

7-methoxy-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways related to inflammation and cancer. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
  • 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
  • 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Uniqueness

7-methoxy-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Compared to its analogs, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for drug development .

Properties

CAS No.

33544-13-7

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-methoxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C11H9NO4/c1-15-6-2-3-7-8(13)5-10(11(12)14)16-9(7)4-6/h2-5H,1H3,(H2,12,14)

InChI Key

VDPPPVMTEAHVLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N

Origin of Product

United States

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